methyl 1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate
Description
Methyl 1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core fused with a 4-methoxyphenyl substituent at position 5. This compound is synthesized through multi-step reactions, likely involving free-radical bromination and coupling strategies similar to those described for ethyl 6-bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate in . Such derivatives are of interest due to their structural similarity to pharmacologically active heterocycles, including antitumor and antidepressant agents .
Properties
IUPAC Name |
methyl 1-[3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-28-18-6-3-15(4-7-18)19-13-25-17(14-30-22(25)23-19)5-8-20(26)24-11-9-16(10-12-24)21(27)29-2/h3-4,6-7,13-14,16H,5,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWOKRZHTBCNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCC(CC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs). These compounds target a variety of cellular processes and structures, including enzymes, receptors, and biochemical pathways.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure. For example, some thiazole derivatives can inhibit the function of certain enzymes, disrupt cellular structures, or interfere with biochemical pathways.
Biochemical Pathways
For example, some thiazole derivatives can inhibit the function of certain enzymes, disrupt cellular structures, or interfere with biochemical pathways.
Pharmacokinetics
For example, some thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biological Activity
Methyl 1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a complex structure that includes an imidazo[2,1-b][1,3]thiazole moiety, which is known for its diverse biological properties. The presence of the methoxyphenyl group is also notable as it may influence the compound's interaction with biological targets.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of imidazo[2,1-b][1,3]thiazole derivatives, including those similar to this compound. For instance:
- In Vitro Studies : The compound was evaluated against various cancer cell lines. For example, derivatives with similar scaffolds showed IC50 values ranging from submicromolar to nanomolar concentrations against human cervix carcinoma (HeLa) and murine mammary carcinoma (FM3A) cells .
- Mechanism of Action : The antiproliferative activity is often linked to the inhibition of key cellular pathways. Compounds have been shown to induce apoptosis through caspase activation and cell cycle arrest in the G1 phase .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Activity Against Pathogens : In vitro assays have demonstrated that related imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial activity against various bacterial strains and fungi. For instance, some compounds achieved minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
- Structure-Activity Relationship (SAR) : Studies suggest that modifications in the chemical structure can lead to enhanced antimicrobial properties. For example, the introduction of electron-donating groups has been correlated with increased activity against specific pathogens .
Summary of Research Findings
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
Several case studies have reported on the successful synthesis and evaluation of similar compounds with promising biological activities:
- Study on Anticancer Properties : A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and tested for their anticancer properties. The study found that certain modifications significantly enhanced their efficacy against a range of cancer cell lines .
- Evaluation of Antimicrobial Potency : Another study focused on the antimicrobial properties of related compounds demonstrated that specific structural features were crucial for enhancing activity against resistant bacterial strains .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes an imidazo[2,1-b][1,3]thiazole moiety, which is known for its biological activity. The presence of the piperidine ring further enhances its pharmacological properties. The molecular formula is with a molecular weight of approximately 356.43 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing imidazo[2,1-b][1,3]thiazole derivatives. These compounds have shown promising results against various cancer cell lines. For instance:
- In vitro Studies : A series of imidazo[2,1-b][1,3]thiazole derivatives demonstrated significant antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer), CEM (T-lymphocyte leukemia), and others, with IC50 values in the low micromolar range .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 2.5 | |
| Compound B | CEM | 4.0 | |
| Compound C | L1210 | 1.8 |
Protein Kinase Inhibition
The compound has been explored for its ability to inhibit specific protein kinases involved in cancer progression. Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole can act as inhibitors of PI3K and PIM kinases, which are critical in signaling pathways related to cancer cell survival and proliferation .
Neuroprotective Effects
Emerging research suggests that similar compounds may exhibit neuroprotective effects. The modulation of certain pathways by these compounds can potentially lead to therapeutic applications in neurodegenerative diseases .
Antimicrobial Properties
Certain derivatives have also shown antimicrobial activity against various pathogens. This property opens avenues for developing new antibiotics based on the imidazo[2,1-b][1,3]thiazole scaffold .
Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, researchers synthesized a series of imidazo[2,1-b][1,3]thiazole-coupled compounds and evaluated their anticancer efficacy against a panel of cancer cell lines. The results indicated that several derivatives exhibited potent cytotoxicity with IC50 values significantly lower than existing chemotherapeutics .
Case Study 2: Mechanism of Action
A detailed investigation into the mechanism of action revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated through flow cytometry and Western blot analyses showing increased levels of cleaved caspases in treated cells .
Comparison with Similar Compounds
Core Heterocyclic Ring Modifications
- Imidazo[2,1-b][1,3]thiazole vs. Imidazo[2,1-b][1,3,4]thiadiazole: The compound in -[6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-{3-[(propan-2-yl)oxy]propyl}piperidine-4-carboxamide, replaces the thiazole sulfur with an additional nitrogen atom.
- Imidazo[2,1-b][1,3]thiazole vs. Pyrazoline-Benzothiazole Hybrids: The pyrazoline-benzothiazole hybrid in demonstrates antitumor activity but lacks the propanoyl-piperidine carboxylate chain. The imidazo-thiazole core in the target compound may offer improved solubility due to its ester group compared to the pyrazoline’s rigid fused ring .
Substituent Variations
- 4-Methoxyphenyl vs. 2-Aminophenyl: The tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate () features an amino group at the phenyl substituent. The electron-donating methoxy group in the target compound may enhance lipophilicity (higher logP) compared to the polar amino group, influencing membrane permeability .
- Methoxy vs.
Linker and Functional Group Differences
- Propanoyl-Piperidine Carboxylate vs. Piperazine-tert-Butyl Ester: The tert-butyl piperazine carboxylate in has a bulkier ester group, which may reduce metabolic stability compared to the methyl ester in the target compound.
Carboxylate Ester vs. Carboxamide :
The carboxamide group in ’s compound could enhance hydrogen-bonding interactions but may reduce oral bioavailability compared to the carboxylate ester in the target molecule .
Data Tables
Table 1: Structural and Functional Comparisons
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing methyl 1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate?
Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Imidazo[2,1-b][1,3]thiazole core formation : Cyclization of thiazole precursors with appropriate carbonyl derivatives under acidic or basic conditions.
- Propanoyl linker introduction : Coupling reactions (e.g., Steglich esterification or amide bond formation) to attach the propanoyl group to the piperidine moiety.
- Methyl esterification : Final protection of the carboxylate group using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃).
Reaction solvents (e.g., DMF, ethanol) and catalysts (e.g., Pd/C for hydrogenation) are critical for yield optimization. For analogous compounds, sodium hydride in toluene has been used for cyclization .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
Validation relies on a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with specific attention to imidazo-thiazole aromatic protons (δ 7.0–8.5 ppm) and piperidine carbons (δ 40–60 ppm).
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) verify functional groups.
- HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Elemental analysis : Experimental vs. calculated C, H, N, S values ensure stoichiometric accuracy .
Advanced: What methodological approaches address contradictions in yield data during scale-up synthesis?
Answer:
Contradictions often arise from solvent polarity, temperature gradients, or impurity profiles. Mitigation strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., reactant stoichiometry, reaction time) to identify optimal conditions. For example, flow chemistry setups (as in ) improve reproducibility by controlling mixing and heat transfer.
- Impurity profiling : Use of certified reference standards (e.g., USP/Ph. Eur. guidelines) to quantify byproducts via HPLC-MS .
- Kinetic studies : Monitoring reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediate bottlenecks .
Advanced: How can molecular docking studies predict the pharmacological activity of this compound?
Answer:
Docking simulations (e.g., AutoDock Vina) model interactions between the compound and target proteins:
- Target selection : Enzymes like 14-α-demethylase (PDB: 3LD6) are prioritized for antifungal studies due to the compound’s imidazo-thiazole moiety, which mimics known inhibitors .
- Binding affinity analysis : Key interactions include hydrogen bonding with active-site residues (e.g., His310 in 3LD6) and π-π stacking of the 4-methoxyphenyl group.
- Validation : Comparative docking with positive controls (e.g., fluconazole) and MD simulations to assess stability .
Advanced: What methodologies optimize solubility and stability for in vitro assays?
Answer:
- Solubility enhancement : Co-solvent systems (e.g., DMSO/PBS mixtures) or micellar encapsulation using poloxamers. pKa determination (via potentiometry) guides pH adjustment for ionizable groups .
- Stability studies : Forced degradation under acidic/alkaline, oxidative (H₂O₂), and thermal stress, monitored by HPLC. Lyophilization improves long-term storage in aqueous buffers .
Advanced: How do researchers design analogs to improve target selectivity?
Answer:
- Scaffold hopping : Replace the imidazo-thiazole core with triazolo-thiadiazoles (as in ) to modulate steric and electronic properties.
- SAR studies : Systematic substitution of the 4-methoxyphenyl group (e.g., halogenation, nitro groups) to evaluate potency against enzyme isoforms.
- In silico screening : Virtual libraries of derivatives are filtered using Lipinski’s Rule of Five and ADMET predictors .
Basic: What are the critical steps in purifying this compound post-synthesis?
Answer:
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) removes unreacted precursors.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Centrifugal partition chromatography : For polar impurities, as used in triazole-thiazole hybrids .
Advanced: How is the compound’s antifungal activity evaluated in preclinical models?
Answer:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines).
- In vivo models : Infected murine models assess efficacy via survival rates and fungal burden (qPCR of tissue samples). Synergy studies with fluconazole are conducted to reduce resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
